4-amino-2,3-dihydro-1H-inden-1-ol 4-amino-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16758406
InChI: InChI=1S/C9H11NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5,10H2
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

4-amino-2,3-dihydro-1H-inden-1-ol

CAS No.:

Cat. No.: VC16758406

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

4-amino-2,3-dihydro-1H-inden-1-ol -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 4-amino-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H11NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5,10H2
Standard InChI Key KRPKMDISEBPBQF-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1O)C=CC=C2N

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Configuration

The compound consists of a partially saturated inden ring system, where positions 1 and 4 are substituted with hydroxyl (-OH) and amino (-NH2_2) groups, respectively. The bicyclic framework comprises a fused benzene ring (positions 4–7) and a five-membered cycloalkene (positions 1–3) . The IUPAC name, 4-amino-2,3-dihydro-1H-inden-1-ol, reflects this substitution pattern (Fig. 1).

Structural Highlights:

  • SMILES: C1CC2=C(C1N)C=CC=C2O

  • InChIKey: GWFKPABLUSNUAP-UHFFFAOYSA-N

  • Hydrogen Bond Donors/Acceptors: 2 donors (-OH, -NH2_2), 1 acceptor (-OH)

Positional Isomerism and Nomenclature Challenges

Confusion arises in literature due to inconsistent numbering of the inden ring. For example:

  • CAS 913296-92-1: 4-amino-1-indanol

  • CAS 479206-20-7: 1-amino-4-indanol
    These entries likely represent the same compound, but discrepancies in naming conventions necessitate careful verification of structural drawings or spectroscopic data .

Physicochemical Properties

Molecular and Thermal Characteristics

Limited experimental data are available for the free base, but its hydrochloride derivative (CAS 133497-59-3) provides insights:

PropertyValue (Hydrochloride)Source
Molecular FormulaC9H12ClNO\text{C}_9\text{H}_{12}\text{ClNO}
Molecular Weight185.65 g/mol
AppearancePowder
Storage Temperature4°C

The free base is predicted to have a logP of 2.04 , indicating moderate lipophilicity, and a polar surface area of 46.25 Ų , suggesting solubility in polar solvents like DMSO .

Spectroscopic and Computational Data

  • Collision Cross Section (CCS): Predicted CCS values range from 128.9 Ų ([M+H]+^+) to 135.8 Ų ([M+K]+^+) .

  • pKa: The amino group’s pKa is estimated at 4.49 ± 0.20 , making it weakly basic under physiological conditions.

Synthesis and Derivatives

Key Derivatives

  • Hydrochloride Salt: Enhances stability for storage .

  • Urea Derivatives: Reacts with 2-chloroacetylisocyanate to form 1-(2-chloroacetyl)-3-(indenyl)urea .

Applications in Pharmaceutical Research

Bioactive Molecule Synthesis

The compound’s rigid scaffold and functional groups make it valuable for designing:

  • Kinase Inhibitors: Analogous inden derivatives target ATP-binding pockets .

  • Neuroactive Agents: Structural similarity to monoamine neurotransmitters suggests CNS applications .

Case Study: Anticandidate Compounds

A 2024 study utilized 4-amino-2,3-dihydro-1H-inden-1-ol to synthesize analogs with improved blood-brain barrier permeability, though results remain proprietary .

Recent Developments and Future Directions

Computational Drug Design

Molecular docking studies (2025) highlight its potential as a scaffold for selective serotonin reuptake inhibitors (SSRIs), leveraging its amine group for receptor interactions .

Green Chemistry Initiatives

Efforts to optimize its synthesis via catalytic asymmetric hydrogenation are underway, aiming to reduce waste and improve enantiomeric purity .

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